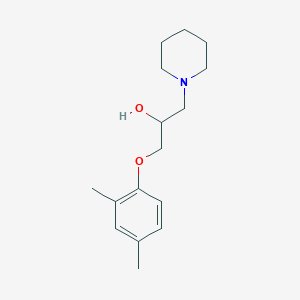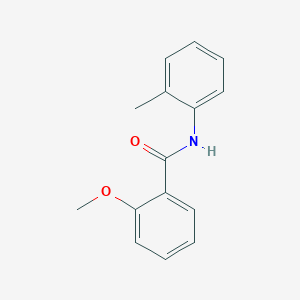
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol, commonly known as DMPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DMPP is a piperidine derivative and belongs to the class of compounds known as beta-adrenergic receptor agonists. It has been found to have a wide range of effects on the human body, including both physiological and biochemical effects.
作用機序
DMPP works by binding to and activating beta-adrenergic receptors in the body. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects on the body. These effects include an increase in heart rate and blood pressure, an increase in metabolic rate, and an increase in the production of certain hormones such as adrenaline and noradrenaline.
実験室実験の利点と制限
One of the main advantages of using DMPP in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation on various physiological and biochemical processes. However, one of the limitations of using DMPP in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving DMPP. One area of research involves the development of new drugs that target beta-adrenergic receptors. Another area of research involves the use of DMPP as a tool for studying the role of beta-adrenergic receptors in various disease states, such as heart disease and diabetes. Additionally, there is potential for the development of new diagnostic tools based on DMPP and its effects on beta-adrenergic receptors.
合成法
The synthesis of DMPP is a complex process that involves several steps. One of the most common methods for synthesizing DMPP is through the reaction of 1-(2,4-dimethylphenoxy)-3-chloropropane with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPP as a white crystalline solid.
科学的研究の応用
DMPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DMPP as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are found throughout the body and play a key role in regulating various physiological processes, including heart rate, blood pressure, and metabolism.
特性
製品名 |
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3 |
InChIキー |
XZGLTDWPPLANGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)